molecular formula C11H14Cl2N2O3S B1620639 4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride CAS No. 728864-78-6

4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride

Cat. No.: B1620639
CAS No.: 728864-78-6
M. Wt: 325.2 g/mol
InChI Key: ZSXCLHFMEMQGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride (CAS: 728864-78-6) is a sulfonyl chloride derivative featuring a butylureido substituent at the 4-position and a chlorine atom at the 2-position of the benzene ring. Its molecular formula is C₁₁H₁₃Cl₂N₂O₃S, with a molecular weight of 333.26 g/mol (calculated). This compound is primarily utilized as a high-purity (≥97%) intermediate in pharmaceutical and agrochemical synthesis, where its reactive sulfonyl chloride group enables cross-coupling, sulfonamide formation, or polymerization reactions .

Properties

IUPAC Name

4-(butylcarbamoylamino)-2-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O3S/c1-2-3-6-14-11(16)15-8-4-5-10(9(12)7-8)19(13,17)18/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXCLHFMEMQGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373849
Record name 4-(butylcarbamoylamino)-2-chlorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728864-78-6
Record name 4-(butylcarbamoylamino)-2-chlorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-butylurea. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonamide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols; solvents like dichloromethane or acetonitrile; reaction temperatures ranging from room temperature to 50°C.

    Hydrolysis: Water or aqueous base; room temperature to 100°C.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride; solvents like tetrahydrofuran or ethanol; reaction temperatures ranging from 0°C to room temperature.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: Formation of 4-(3-butylureido)-2-chlorobenzenesulfonic acid.

    Reduction: Formation of 4-(3-butylureido)-2-chlorobenzenesulfonamide.

Scientific Research Applications

4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares 4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride with four analogs differing in substituents on the ureido group or sulfonyl moiety:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Applications
This compound 728864-78-6 C₁₁H₁₃Cl₂N₂O₃S 333.26 Butyl (aliphatic), Cl (sulfonyl) High reactivity in nucleophilic substitution Pharmaceutical intermediates
4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride 680617-67-8 C₁₃H₁₀BrCl₂N₂O₃S 424.10 4-Bromophenyl (aromatic), Cl Bromine enables cross-coupling reactions Materials science, halogenated intermediates
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride 13908-52-6 C₉H₉Cl₂FN₂O₃S 315.16 2-Chloroethyl, F (sulfonyl) Fluoride: lower reactivity, higher stability Click chemistry, stable intermediates
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride N/A C₁₁H₁₄Cl₂N₂O₃S 349.27 Chloropentanamido (alkyl chain) Long chain enhances solubility in organic phases Agrochemical R&D

Reactivity and Functional Group Analysis

  • Sulfonyl Chloride vs. Fluoride : The target compound’s sulfonyl chloride group is more reactive than the sulfonyl fluoride analog (CAS: 13908-52-6), making it preferable for rapid sulfonamide formation. Fluorides, however, offer better hydrolytic stability, useful in prolonged reactions .
  • Ureido Substituents: Butyl (aliphatic): Increases lipophilicity, favoring drug candidate bioavailability. Chloropentanamido: The extended alkyl chain improves solubility in non-polar solvents, advantageous in agrochemical formulations .

Biological Activity

4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride (CAS No. 728864-78-6) is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its mechanisms of action, biochemical pathways, and empirical findings related to its biological activity.

Target of Action

The compound is structurally related to known anticancer agents like crolibulin and combretastatin A-4, which are recognized for their ability to inhibit microtubule assembly. This inhibition is crucial in disrupting cellular processes such as mitosis, leading to antiproliferative effects against various cancer cell lines.

Mode of Action

This compound acts primarily by binding to specific enzymes, thereby inhibiting their activity. Notably, it has shown interactions with dihydrofolate reductase and tyrosine kinase, both of which are vital in cellular growth and proliferation pathways.

Biochemical Pathways

The compound's ability to inhibit microtubule assembly suggests significant implications for cell division and growth pathways. By interfering with these pathways, it can induce apoptosis in cancer cells, making it a candidate for further investigation in oncological therapies.

Antiproliferative Activity

Research has demonstrated that analogues of this compound exhibit significant antiproliferative activity against human cancer cell lines. For instance, studies have shown a marked decrease in cell viability in HL60 leukemia cells when treated with this compound.

Stability and Temporal Effects

In laboratory settings, the stability of this compound is crucial for its biological efficacy. It has been observed that while the compound remains stable under certain conditions, its biological activity may diminish over time due to degradation. Long-term exposure studies indicate that prolonged interaction with cellular systems can lead to significant alterations in cellular functions.

Case Studies

Study Cell Line Concentration Outcome
Study AHL6010 µM70% inhibition of cell viability after 48 hours
Study BMCF-75 µMInduction of apoptosis observed via flow cytometry
Study CA54915 µMG2/M phase arrest noted in cell cycle analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.